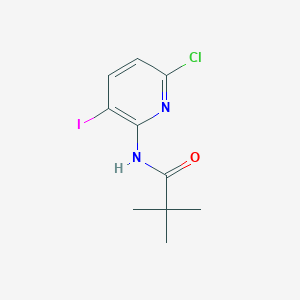
N-(6-氯-3-碘吡啶-2-基)戊酰胺
描述
N-(6-chloro-3-iodopyridin-2-yl)pivalamide (CIP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its various biological activities.
科学研究应用
化学性质和反应性
N-(6-chloro-3-iodopyridin-2-yl)pivalamide 对各种化合物表现出反应性,反映了其在化学合成中的潜力。例如,已经研究了其在不同溶剂中对亲电化合物的行为,揭示了通过亲核反应形成的几种衍生物。这些衍生物针对各种细菌进行了抗菌性能评估,表明它们在药学和药物设计中的潜力 (Al-Romaizan, 2019)。
催化和聚合物合成
在催化方面,N-(6-chloro-3-iodopyridin-2-yl)pivalamide 参与了杂金属配位聚合物的合成,展示了其在开发具有独特结构、吸附和催化性能的材料中的作用 (Sotnik et al., 2015)。这些材料在气体储存、分离技术以及作为各种化学反应的催化剂等领域具有重要意义。
结构分析和晶体学
该化合物也是晶体学和分子结构分析中一个有趣的研究课题。专注于其分子结构的研究揭示了其构象和稳定性,这是由分子内氢键驱动的 (Atalay et al., 2016)。此类分析对于理解该化合物的行为及其在材料科学和制药中的潜在应用至关重要。
生物学评估和分子建模
N-(6-chloro-3-iodopyridin-2-yl)pivalamide 一直是生物学评估和分子建模研究的主题。例如,涉及该化合物的衍生物的合成、表征和评估的研究已证明了其对各种酶的抑制活性,突出了其在药物开发和治疗应用中的潜力 (Saeed et al., 2022)。
其他应用
其他研究探索了其在用于成像特定受体的 novel PET 放射性配体的开发中的应用 (Gao et al., 2016),以及其参与各种化学合成过程,如酰胺的 β-芳基化 (Zhao & Lu, 2018)。这些研究强调了该化合物在广泛的科学领域中的多功能性和重要性。
属性
IUPAC Name |
N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCDMGMWAACSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-iodopyridin-2-yl)pivalamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)
![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)
![1-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2764387.png)
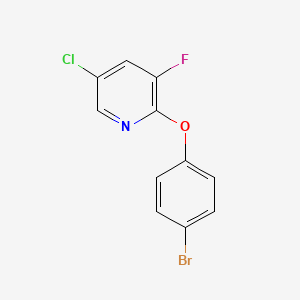
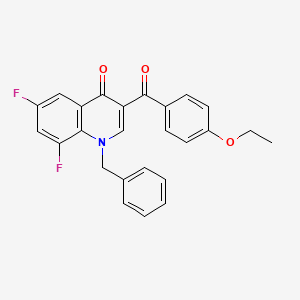
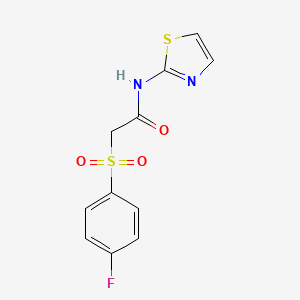
![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
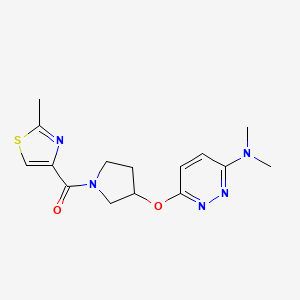
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
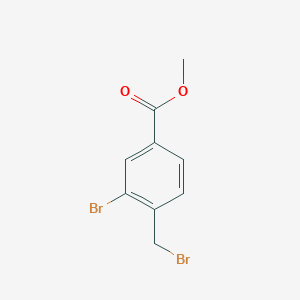
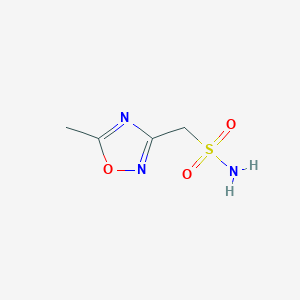
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)